N-(2-(2-苯并噻唑-4-基)乙基)呋喃-2-甲酰胺

描述

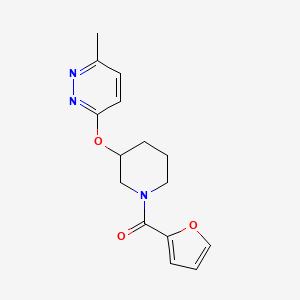

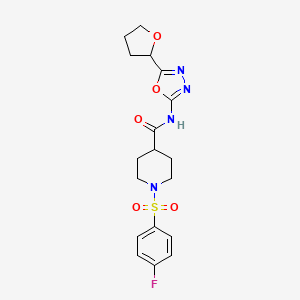

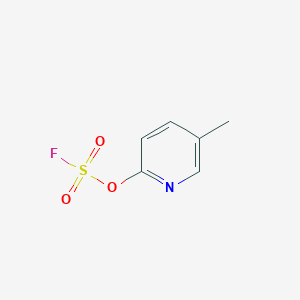

“N-(2-(2-phenylthiazol-4-yl)ethyl)furan-2-carboxamide” is a complex organic compound that contains a furan ring and a thiazole ring . The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The thiazole ring is also a five-membered ring but contains three carbon atoms, one nitrogen atom, and one sulfur atom .

Synthesis Analysis

The synthesis of amides and esters containing furan rings can be achieved under mild synthetic conditions supported by microwave radiation . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents . The reaction time, the solvent, and the amounts of the substrates were optimized . After crystallization or flash chromatography, the final compounds were isolated with good or very good yields .Molecular Structure Analysis

The molecular structure of “N-(2-(2-phenylthiazol-4-yl)ethyl)furan-2-carboxamide” is complex due to the presence of both furan and thiazole rings . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . It has been reported that the MEP surface plays a significant role in drug–target protein interaction .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(2-(2-phenylthiazol-4-yl)ethyl)furan-2-carboxamide” are complex and involve multiple steps . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents .科学研究应用

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. The compound , with its thiazole core, could potentially act against various bacterial strains. Research has shown that thiazole derivatives can be effective against drug-resistant bacteria, making them valuable in the development of new antibiotics .

Anticancer Properties

Thiazoles are known to exhibit anticancer activities. The structural similarity of the compound to other thiazole derivatives suggests potential efficacy in inhibiting cancer cell growth. Studies have reported thiazole compounds demonstrating cytotoxic activity against cancer cell lines, indicating the promise of this compound in oncological research .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic effects of thiazole derivatives make them candidates for the development of new pain relief medications. Their ability to modulate inflammatory pathways can lead to the treatment of chronic inflammatory diseases .

Antiviral Applications

Thiazole compounds have shown antiviral activities, which could be harnessed in the fight against viral infections. Their mechanism of action often involves interfering with viral replication or assembly, which could be applicable to the compound .

Neuroprotective Effects

Thiazole derivatives have been associated with neuroprotective effects, suggesting their use in the treatment of neurodegenerative diseases. By protecting neuronal cells from damage, they could play a role in therapies for conditions like Alzheimer’s and Parkinson’s disease .

Antidiabetic Potential

Research has indicated that thiazole derivatives can have antidiabetic properties by influencing insulin release or glucose metabolism. This compound could contribute to the development of new treatments for diabetes through its thiazole structure .

作用机制

Target of Action

Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .

Mode of Action

For instance, some thiazole derivatives have been reported to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been reported to exhibit various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . These activities suggest that the compound could have a wide range of molecular and cellular effects.

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .

属性

IUPAC Name |

N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c19-15(14-7-4-10-20-14)17-9-8-13-11-21-16(18-13)12-5-2-1-3-6-12/h1-7,10-11H,8-9H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKJJYTWSXPZGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401330878 | |

| Record name | N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401330878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

42.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24815140 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]furan-2-carboxamide | |

CAS RN |

863512-80-5 | |

| Record name | N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401330878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Bromoimidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B2919493.png)

![1,1,1-trifluoro-3-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]-2-propanol](/img/structure/B2919496.png)

![3-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B2919502.png)

![Methyl 2-[(3,4-dimethylbenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2919505.png)

![N1-(3-(dimethylamino)propyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2919507.png)

![1-[6-[(2-Chlorophenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide](/img/structure/B2919510.png)